Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate
Description
Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate is an organic compound featuring a propanoate ester backbone modified with a sulfanyl group linked to a piperidin-2-ylmethyl substituent. The piperidine ring introduces a cyclic amine moiety, which may enhance basicity and influence solubility in acidic environments.
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
methyl 3-(piperidin-2-ylmethylsulfanyl)propanoate |
InChI |
InChI=1S/C10H19NO2S/c1-13-10(12)5-7-14-8-9-4-2-3-6-11-9/h9,11H,2-8H2,1H3 |
InChI Key |
XXOFDCMHSVQPQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate
General Synthetic Strategy
The synthesis of this compound generally involves the nucleophilic substitution reaction where a thiol or thiolate intermediate reacts with a piperidin-2-ylmethyl halide or derivative, or vice versa. The key step is the formation of the sulfanyl (thioether) bond linking the propanoate ester and the piperidine moiety.
Reported Synthetic Routes
Thiolation via Nucleophilic Substitution
Step 1: Preparation of Methyl 3-mercaptopropanoate
This intermediate can be prepared by esterification of 3-mercaptopropanoic acid with methanol under acidic conditions or by direct purchase.Step 2: Alkylation with Piperidin-2-ylmethyl Halide
The thiol group of methyl 3-mercaptopropanoate is deprotonated to form a thiolate ion, which then undergoes nucleophilic substitution with a piperidin-2-ylmethyl halide (e.g., bromide or chloride) to yield this compound. The reaction is typically conducted in polar aprotic solvents like dimethylformamide or dichloromethane with a base such as sodium hydride or potassium carbonate to facilitate deprotonation.Purification
The crude product is purified by column chromatography or recrystallization to isolate the pure thioether compound.
Alternative Synthesis via Michael Addition
- A Michael addition approach involves the reaction of piperidin-2-ylmethyl thiol derivatives with methyl acrylate or acrylic acid derivatives, yielding the thioether linkage via conjugate addition. This method, while less common for this exact compound, is documented for related sulfanyl propanoate esters.
Reaction Conditions and Optimization
Temperature Control: Reactions are generally performed at room temperature to mild heating (25–60 °C) to optimize yield and minimize side reactions such as oxidation of thiol to disulfide.
Solvent Choice: Polar aprotic solvents such as dimethylformamide or dichloromethane are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.
Base Selection: Mild bases like potassium carbonate or stronger bases like sodium hydride are used to generate the thiolate nucleophile.
Purification Techniques: Column chromatography using silica gel is the standard for purification, often employing gradient elution with hexane and ethyl acetate mixtures.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-Mercaptopropanoic acid + Methanol + Acid catalyst | Reflux, acidic medium | Methyl 3-mercaptopropanoate |
| 2 | Methyl 3-mercaptopropanoate + Piperidin-2-ylmethyl bromide + Base (e.g., K2CO3) | Room temperature, polar aprotic solvent | This compound |
Analytical Data and Characterization
The synthesized compound is typically characterized by:
Nuclear Magnetic Resonance Spectroscopy (NMR):
- Proton NMR (1H NMR) shows characteristic signals for the piperidine ring protons, methylene protons adjacent to sulfur, and methyl ester group.
- Carbon NMR (13C NMR) confirms the carbonyl carbon of the ester, carbons in the piperidine ring, and the methylene carbons linked to sulfur.
Mass Spectrometry (MS):
Confirms molecular ion peak corresponding to molecular weight ~217 g/mol (C11H21NOS).Infrared Spectroscopy (IR):
Shows ester carbonyl absorption near 1735 cm⁻¹ and C–S stretching vibrations.
Comparative Analysis with Related Compounds
| Feature | This compound | Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate |
|---|---|---|
| Functional group | Thioether (S) linkage | Sulfone (SO2) linkage |
| Molecular formula | C11H21NOS | C10H19NO4S |
| Molecular weight | ~217 g/mol | 249.33 g/mol |
| Synthesis complexity | Moderate, requires thiolate intermediate | More complex, involves oxidation steps |
| Biological activity | Potential enzyme inhibition via sulfanyl linkage | Enhanced activity due to sulfonyl group |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the sulfur atom may participate in redox reactions. The ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate and its analogs:
Key Observations:
- The quinazolinone derivative () contains a bulky aromatic system, likely reducing aqueous solubility compared to simpler esters . Sulfonyl vs. Sulfanyl: Ethyl 3-(methylsulfonyl)propanoate () replaces -S- with -SO₂-, increasing electron-withdrawing effects and ester reactivity .
Molecular Weight :
- Montelukast Sodium () has a significantly higher molecular weight (~608 g/mol) due to its complex structure, impacting pharmacokinetics (e.g., absorption, distribution) .
Biological Activity
Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a sulfur atom, and a propanoate ester group. This article delves into the biological activities associated with this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C10H19NO2S |
| Molecular Weight | 217.33 g/mol |
| IUPAC Name | methyl 3-(piperidin-2-ylmethylsulfanyl)propanoate |
| InChI Key | XXOFDCMHSVQPQI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCSCC1CCCCN1 |
The synthesis of this compound typically involves nucleophilic substitution reactions where piperidine reacts with a thiol to form a thioether, followed by esterification. This process can be optimized using continuous flow reactors to enhance yield and purity.
The mechanism of action is believed to involve interactions with specific biological targets, including enzymes and receptors. The piperidine moiety may facilitate binding to various biomolecular targets, while the sulfur atom can participate in redox reactions. Hydrolysis of the ester group can release active metabolites that modulate biological pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against certain bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections .
Anticancer Potential
The compound's structural similarity to known anticancer agents has prompted investigations into its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of specific cancer cells, indicating its potential as an anticancer drug candidate .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. The piperidine ring is known for its ability to interact with neurotransmitter systems, which could be beneficial in neurodegenerative conditions .
Case Studies and Research Findings
- Antimicrobial Activity : A series of compounds including this compound were tested against various bacterial strains. The compound showed significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 μg/mL .
- Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 20 μM against several human cancer cell lines, indicating moderate potency compared to established chemotherapeutics .
- Neuroprotective Study : A recent investigation into the neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting a protective role against neurodegeneration .
Comparison with Similar Compounds
This compound shares structural similarities with other piperidine derivatives. Here are some notable analogs:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate | C11H21NO2S | Contains an ethyl group instead of a methyl group |
| Methyl 3-{[(piperidin-3-yl)methanesulfonyl]propanoate} | C10H19NO3S | Features a sulfonyl group instead of a sulfanyl group |
| Methyl 3-{[(piperidin-4-yl)methanesulfonyl]propanoate} | C10H19NO3S | Similar structure but with a methanesulfonyl substituent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
